molecular formula C37H16N8O B11518391 5,5'-(9-oxo-9H-fluorene-3,6-diyl)bis(6-phenylpyrazine-2,3-dicarbonitrile)

5,5'-(9-oxo-9H-fluorene-3,6-diyl)bis(6-phenylpyrazine-2,3-dicarbonitrile)

Cat. No.: B11518391
M. Wt: 588.6 g/mol
InChI Key: VEMHNYPULKRBTE-UHFFFAOYSA-N
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Description

5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and cyano groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with fluorene-based intermediates under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) process, which allows for dual emission and multiple anti-counterfeiting applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-ethoxy-4,7-dihydroxyisoindoline-1,3-dione (CEDD)
  • 7-Cyano-5,8-dihydroxyquinoxaline-6-carboxamide (CDQC)

Uniqueness

Compared to similar compounds, 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE exhibits unique photophysical properties, such as dual emission regulated by solvent polarity and solution pH. This makes it particularly valuable for applications in fluorescence imaging and anti-counterfeiting technologies .

Properties

Molecular Formula

C37H16N8O

Molecular Weight

588.6 g/mol

IUPAC Name

5-[6-(5,6-dicyano-3-phenylpyrazin-2-yl)-9-oxofluoren-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C37H16N8O/c38-17-29-31(19-40)44-35(33(42-29)21-7-3-1-4-8-21)23-11-13-25-27(15-23)28-16-24(12-14-26(28)37(25)46)36-34(22-9-5-2-6-10-22)43-30(18-39)32(20-41)45-36/h1-16H

InChI Key

VEMHNYPULKRBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC4=C(C=C3)C(=O)C5=C4C=C(C=C5)C6=NC(=C(N=C6C7=CC=CC=C7)C#N)C#N)C#N)C#N

Origin of Product

United States

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